molecular formula C8H11NO6 B063437 Acpt-I CAS No. 195209-04-2

Acpt-I

Cat. No. B063437
M. Wt: 217.18 g/mol
InChI Key: FERIKTBTNCSGJS-OBLUMXEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The field of computer-aided synthesis planning (CASP) has significantly advanced with the application of machine learning, offering new pathways for the synthesis and analysis of complex molecules like Acpt-I. CASP aims to accelerate the synthesis process by providing detailed reaction schemes from molecular structures to purchasable materials through chemically feasible steps (Coley, Green, & Jensen, 2018).

Synthesis Analysis

Synthesis at the chemistry and biology interface highlights the potential for innovative molecule generation with defined properties, suggesting a blend of traditional and biosynthetic approaches could be fruitful for synthesizing complex molecules such as Acpt-I (Wu & Schultz, 2009).

Molecular Structure Analysis

Understanding and representing chemical structures are foundational for synthesis planning and property prediction. The International Chemical Identifier (InChI) and other notations enable the machine-readable representation of molecular structures, crucial for the accurate synthesis and analysis of molecules like Acpt-I (Warr, 2011).

Chemical Reactions and Properties

The development of neural network-based models for predicting the outcomes of chemical reactions, including product formation and synthesis accessibility, represents a significant advancement in understanding and predicting the chemical reactions and properties of molecules such as Acpt-I (Schwaller et al., 2020).

Physical Properties Analysis

The synthesis and analysis of molecular structures, utilizing algorithms and programs, allow for a comprehensive understanding of a molecule's physical properties. This approach can be applied to predict the physical properties of compounds like Acpt-I, highlighting the importance of molecular analysis in process synthesis (Serov, Elyashberg, & Gribov, 1976).

Chemical Properties Analysis

Recent advances in machine learning and AI have paved the way for accurate predictions of chemical properties based on molecular structure, enabling a deeper understanding of a molecule's chemical properties without exhaustive empirical testing. This technology can be applied to analyze the chemical properties of Acpt-I, optimizing synthesis routes and predicting reactivity and stability (Puzzarini, 2016).

Scientific Research Applications

  • Neuroprotective Potential in Ischemic Stroke : ACPT-I has shown effectiveness in mitigating oxygen-glucose deprivation-evoked neuronal cell death and reducing infarction volume in stroke models. It may also improve functional deficits post-ischemia (Domin et al., 2016).

  • Anxiolytic and Antidepressant Effects : ACPT-I has demonstrated dose-dependent anxiolytic-like activity and antidepressant-like effects in rat models, suggesting its potential as a new class of anxiolytics or antidepressants (Tatarczyńska et al., 2002).

  • Effectiveness in Hypertensive Rats Post-Stroke : In studies with hypertensive rats, ACPT-I not only reduced brain infarction but also improved locomotor activity and sensorimotor functions following ischemic stroke (Domin et al., 2018).

  • Role in Amelogenesis Imperfecta : Mutations in ACPT, which encodes testicular acid phosphatase, are linked to hypoplastic amelogenesis imperfecta, a genetic disorder affecting tooth enamel. This highlights ACPT's crucial role in amelogenesis (Seymen et al., 2016).

  • Involvement in the Serotonergic and GABAergic Systems : ACPT-I's anxiolytic-like effects are mediated by the GABAergic and serotonergic systems, indicating its complex pharmacological profile (Stachowicz et al., 2009).

  • Optimization of Particle Accelerators for Therapy : ACPT has also been used in the context of optimizing parameters for circular particle accelerators for proton beam therapy, showing its applications in medical technology (Campos & Campos, 2019).

Future Directions

While Acpt-I has been withdrawn from sale for commercial reasons , its potential for neuroprotective effects and its role as an agonist for group III mGlu receptors make it a subject of interest for future research .

properties

IUPAC Name

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIKTBTNCSGJS-OBLUMXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acpt-I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
452
Citations
K Kłak, A Pałucha, P Brański, M Sowa, A Pilc - Amino acids, 2007 - Springer
… ACPT-I), a nonselective group III mGlu receptor agonist, using the forced swimming test (FST) in rats. We found that ACPT-I … with non-effective dose of ACPT-I, a profound antidepressant-…
Number of citations: 69 link.springer.com
E Tatarczyñska, A Palucha, B Szewczyk… - Polish journal of …, 2002 - researchgate.net
… (ACPT-I-Tocris), a selective group III mGlu receptor agonist [1, 5] induces anxiolytic- or antidepressant-like effects after injections into the brain. ACPT-I was … injection of ACPT-I its anti…
Number of citations: 66 www.researchgate.net
H Domin, Ł Przykaza, D Jantas, E Kozniewska… - …, 2016 - Elsevier
… of low concentrations of ACPT-I and mGluR4 PAMs suggesting … In the rat MCAO model, we demonstrated that ACPT-I (30 mg/… In conclusion, our results indicate that ACPT-I may be not …
Number of citations: 34 www.sciencedirect.com
A Pałucha-Poniewiera, A Kłodzińska, K Stachowicz… - …, 2008 - Elsevier
… In the present study we used ACPT-I to evaluate influence of group III mGlu receptor … of ACPT-I on DOI-induced EPSPs slices from mouse brain frontal cortices. Results show that ACPT-I …
Number of citations: 54 www.sciencedirect.com
K Stachowicz, A Kłodzińska, A Palucha-Poniewiera… - …, 2009 - Elsevier
… In order to obtain a dose of 10 mg/kg/ml, pH 7.0, the following procedure was used: 20 mg ACPT-I was added to 1 ml of 0.276 M NaOH and 1 ml 1.8% NaCl. Lower doses of ACPT-I …
Number of citations: 45 www.sciencedirect.com
H Domin, Ł Przykaza, E Kozniewska… - Progress in Neuro …, 2018 - Elsevier
… of ACPT-I in spontaneously hypertensive rats (SHR) after MCAO/R. We examined the potential neuroprotective action of ACPT-I … We determined that ACPT-I not only reduced the cortico-…
Number of citations: 17 www.sciencedirect.com
H Domin, K Gołembiowska, D Jantas, K Kamińska… - Neurotoxicity …, 2014 - Springer
… to determine whether ACPT-I produces neuroprotective effects … , we assessed the effectiveness of ACPT-I in protecting neurons … the mechanism of action of ACPT-I may be related to the …
Number of citations: 20 link.springer.com
A Pałucha-Poniewiera, K Novák, A Pilc - Progress in Neuro …, 2009 - Elsevier
… mGlu receptor agonist, ACPT-I, on opioid withdrawal syndrom, induced by repeated morphine administration and final naloxone injection. We show, that ACPT-I significantly attenuated …
Number of citations: 15 www.sciencedirect.com
A Pałucha, E Tatarczyńska, P Brański, B Szewczyk… - …, 2004 - Elsevier
… Moreover, a dose-dependent antidepressant-like action of group III mGluR agonists, ACPT-I and (RS)-4-phosphonophenylglycine (RS-PPG), but not HomoAMPA, was found in …
Number of citations: 154 www.sciencedirect.com
S Lopez, N Turle-Lorenzo, F Acher… - Journal of …, 2007 - Soc Neuroscience
… Additional experiments were conducted to test the effect of ACPT-I in the SNr (0, 0.1, … ACPT-I, the group III mGluR antagonist CPPG or vehicle was coadministered 10 min before ACPT-I …
Number of citations: 123 www.jneurosci.org

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